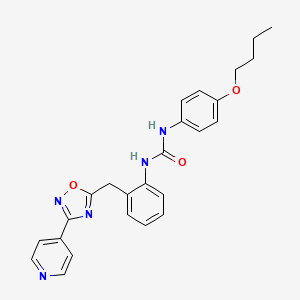

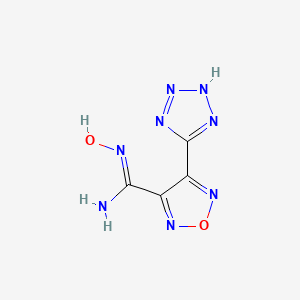

![molecular formula C8H6F3N3 B2669284 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 230305-87-0](/img/structure/B2669284.png)

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is a heterocyclic compound . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, and ethanol was used as a solvent . During acylation, TEA was used as an acid-capturer, and trifluoroacetyl chloride was used to replace phosgene as an acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, acylation, cyclization, and hydrolysis . An amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 201.15 . The storage temperature is 4°C .Scientific Research Applications

Photophysical Properties and OLED Applications

Research has demonstrated the use of Pt(II) complexes, incorporating pyrazole chelates derived from 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, in the development of mechanoluminescent materials and highly efficient organic light-emitting diodes (OLEDs). One study detailed the synthesis of three Pt(II) complexes and their luminescence properties, highlighting their application in blue and white OLEDs, achieving significant external quantum efficiency, current, and power efficiencies. These findings indicate the compound's potential in enhancing OLED technology through improved device performance and stability (Huang et al., 2013).

Synthesis and Biomedical Applications

Another study reviewed the synthesis and biomedical applications of pyrazolo[4,3-c]pyridines, including this compound. It covered the diversity of substituents present, synthetic methods, and explored their biomedical applications, underscoring the compound's versatility in creating therapeutically relevant molecules (Donaire-Arias et al., 2022).

Molecular Conformation and Hydrogen Bonding

Research on the molecular conformation and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has provided insights into their structural characteristics. Studies revealed their conformational preferences and the role of hydrogen bonding in the crystal structures, offering a deeper understanding of their chemical behavior and potential applications in designing new materials (Sagar et al., 2017).

Electroluminescence and OLED Efficiency

Further investigation into iridium(III) complexes with pyrazol-pyridine ligands, derived from this compound, has shown high efficiency in orange-red electroluminescence for OLED applications. This study presents the synthesis, characterization, and application of these complexes in OLEDs, demonstrating significant advancements in achieving high luminance and external quantum efficiency (Su et al., 2021).

Fluorinated Heterocycles Synthesis

Additionally, the role of fluorinated derivatives of this compound in the synthesis of fluorinated heterocycles has been explored. This research highlights the compound's utility in generating diverse heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Sloop et al., 2002).

Safety and Hazards

“1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas and reacts violently with water . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions of “1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine” are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIUIUYPKHPFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

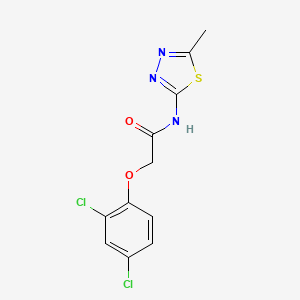

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2669202.png)

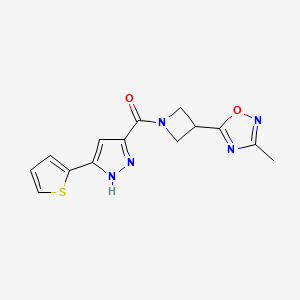

![(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2669203.png)

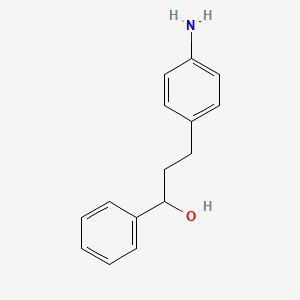

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2669204.png)

![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)

![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2669223.png)